Isomaltopaeoniflorin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isomaltopaeoniflorin is a metabolite derived from the Chinese herbal formula Shuyu, which is known for its inhibitory effects on depression-like diseases . This compound is part of the Paeoniaceae family, which includes various bioactive monoterpene glycosides . This compound has garnered attention for its potential therapeutic applications and unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isomaltopaeoniflorin involves complex biochemical pathways. The universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized in the initial stages . These intermediates undergo a series of enzymatic reactions to form the final glycoside structure.

Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction from Paeoniaceae plants, particularly Paeonia lactiflora . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions: Isomaltopaeoniflorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Isomaltopaeoniflorin exhibits a range of pharmacological activities that can be classified into several key areas:

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit inflammatory pathways, potentially benefiting conditions like arthritis and inflammatory bowel disease. It modulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

- Neuroprotective Effects : Research has shown that this compound may protect against neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells. In animal models of cerebral ischemia, it has been observed to improve neurological deficits and decrease infarct volume .

- Antioxidant Activity : The compound enhances the activity of endogenous antioxidants, such as superoxide dismutase, thereby mitigating oxidative damage in various tissues .

- Metabolic Benefits : this compound has been linked to improvements in lipid profiles and glucose metabolism. In clinical trials, it has shown efficacy in lowering total cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels .

Case Study 1: Neuroprotection in Cerebral Ischemia

A study involving rats subjected to middle cerebral artery occlusion demonstrated that administration of this compound significantly reduced neurological deficits. The treatment led to decreased levels of malondialdehyde (a marker of oxidative stress) and increased superoxide dismutase activity, indicating enhanced antioxidant capacity .

Case Study 2: Improvement of Lipid Profiles in Hemodialysis Patients

In a clinical trial with hemodialysis patients, supplementation with this compound resulted in significant improvements in bowel frequency and lipid profiles. Patients experienced reductions in total cholesterol by 17.6% and triglycerides by 18.4%, alongside increases in high-density lipoprotein cholesterol by 39.1% after four weeks of treatment .

Data Tables

Mecanismo De Acción

The mechanism of action of isomaltopaeoniflorin involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter levels, inhibit inflammatory mediators, and regulate gene expression . These actions contribute to its therapeutic effects in treating depression-like diseases and inflammation .

Comparación Con Compuestos Similares

Isomaltopaeoniflorin is compared with other similar compounds such as paeoniflorin, glycyrrhisoflavone, and isoangustone A . While these compounds share structural similarities, this compound is unique in its specific bioactivity and therapeutic potential . Paeoniflorin, for instance, is widely studied for its anti-inflammatory and neuroprotective effects, whereas this compound is primarily noted for its antidepressant properties .

Conclusion

This compound is a promising compound with diverse applications in scientific research and medicine. Its unique chemical properties and bioactivity make it a valuable subject of study for developing new therapeutic agents and understanding complex biological processes.

Actividad Biológica

Isomaltopaeoniflorin, a compound derived from the traditional medicinal plant Paeonia lactiflora, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a glycoside that belongs to the class of monoterpene glycosides. It is structurally related to paeoniflorin, which is known for its various therapeutic effects, including anti-inflammatory and antioxidant properties. The extraction and characterization of this compound have been subjects of recent phytochemical studies, indicating its potential utility in modern medicine.

1. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. For example, studies have shown that this compound reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory pathways.

| Cytokine | Inhibition Rate (%) | Mechanism |

|---|---|---|

| TNF-α | 45.19 | Inhibition of NF-κB signaling |

| IL-6 | 38.08 | Suppression of iNOS expression |

| IL-1β | Not specified | General anti-inflammatory action |

2. Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This action is crucial in mitigating oxidative stress, which is linked to various chronic diseases.

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to modulate signaling pathways involved in neuronal survival and apoptosis, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

The biological activities of this compound are mediated through several molecular mechanisms:

- NF-κB Pathway : Inhibition of NF-κB activation leads to decreased expression of inflammatory cytokines.

- STAT3 Signaling : Modulation of STAT3 activity contributes to its effects on cell survival and inflammation.

- Nrf2 Activation : Induction of Nrf2 enhances the expression of antioxidant enzymes, providing cellular protection against oxidative damage.

Case Studies and Research Findings

Recent studies have highlighted the efficacy and safety profile of this compound:

- Anti-inflammatory Study : A study utilizing RAW 264.7 macrophages demonstrated that this compound significantly reduced the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .

- Neuroprotection Research : In animal models of ischemia-reperfusion injury, this compound administration resulted in reduced infarct volume and improved neurological function, supporting its role in neuroprotection .

- Clinical Trials : Preliminary clinical trials are underway to assess the effects of this compound on chronic inflammatory conditions and neurodegenerative diseases, with promising preliminary results regarding tolerability and efficacy.

Propiedades

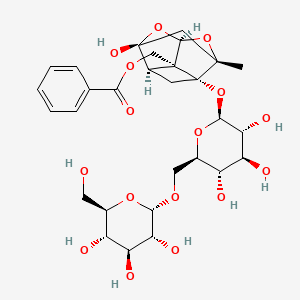

Fórmula molecular |

C29H38O16 |

|---|---|

Peso molecular |

642.6 g/mol |

Nombre IUPAC |

[(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |

InChI |

InChI=1S/C29H38O16/c1-26-10-28(38)15-7-29(26,27(15,25(44-26)45-28)11-40-22(37)12-5-3-2-4-6-12)43-24-21(36)19(34)17(32)14(42-24)9-39-23-20(35)18(33)16(31)13(8-30)41-23/h2-6,13-21,23-25,30-36,38H,7-11H2,1H3/t13-,14-,15-,16-,17-,18+,19+,20-,21-,23+,24+,25-,26+,27+,28-,29+/m1/s1 |

Clave InChI |

XDSDFGIAGIOVGG-FZXMSPJCSA-N |

SMILES isomérico |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O |

SMILES canónico |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.